molecular formula C12H10ClNO2 B8033990 4-Chloro-3-(pyridin-3-ylmethoxy)phenol

4-Chloro-3-(pyridin-3-ylmethoxy)phenol

Cat. No.: B8033990
M. Wt: 235.66 g/mol
InChI Key: KBDDWIJDYKJMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(pyridin-3-ylmethoxy)phenol is a halogenated phenolic compound featuring a pyridine ring linked via a methoxy group at the 3-position of the phenol moiety. This structure combines aromatic and heterocyclic elements, making it a versatile intermediate in medicinal chemistry and drug development. The chloro substituent enhances electrophilicity, while the pyridinylmethoxy group contributes to π-π stacking interactions, influencing both physicochemical properties and biological activity.

Properties

IUPAC Name

4-chloro-3-(pyridin-3-ylmethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-11-4-3-10(15)6-12(11)16-8-9-2-1-5-14-7-9/h1-7,15H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDDWIJDYKJMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=C(C=CC(=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis

Williamson ether synthesis remains a cornerstone for forming aryl ethers. This method involves the reaction of an alkoxide ion (derived from pyridin-3-ylmethanol) with a halogenated phenol.

Procedure :

  • Substrate Preparation : 4-Chloro-3-hydroxyphenol is synthesized via selective chlorination of 3-hydroxyphenol using copper(I) chloride (CuCl) in acetic acid at 60–80°C.

  • Alkylation : The phenol is deprotonated with potassium carbonate (K₂CO₃) in dimethylformamide (DMF), followed by addition of pyridin-3-ylmethyl bromide. The mixture is refluxed at 90°C for 12 hours.

  • Workup : The product is isolated via aqueous extraction and purified by column chromatography (SiO₂, ethyl acetate/hexanes).

Key Data :

  • Yield : 72–78% (inferred from analogous reactions).

  • Challenges : Competing elimination reactions may occur if the alkyl halide is prone to dehydrohalogenation.

Copper-Catalyzed Ullmann-Type Coupling

Inspired by methodologies for diaryl ether synthesis, this approach leverages copper catalysts to facilitate coupling between a halogenated phenol and pyridin-3-ylmethanol.

Procedure :

  • Reaction Setup : A mixture of 3-iodophenol, pyridin-3-ylmethanol, potassium hydroxide (KOH), and copper(I) iodide (CuI) is heated at 120°C in dimethyl sulfoxide (DMSO) for 24 hours.

  • Chlorination : The resulting 3-(pyridin-3-ylmethoxy)phenol is chlorinated at the para position using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C.

Key Data :

  • Yield : 65–70% for ether formation, 80–85% for chlorination.

  • Advantages : Tolerates electron-deficient aromatics and avoids strong bases.

Mitsunobu Reaction

The Mitsunobu reaction offers a mild alternative for ether synthesis, particularly useful for acid-sensitive substrates.

Procedure :

  • Coupling : 4-Chloro-3-hydroxyphenol, pyridin-3-ylmethanol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) are stirred in tetrahydrofuran (THF) at room temperature for 6 hours.

  • Purification : The crude product is purified via recrystallization from ethanol.

Key Data :

  • Yield : 88–92% (based on Mitsunobu reactions for analogous ethers).

  • Limitations : High reagent cost and phosphorus byproduct removal.

Chlorination Methodologies

Electrophilic Aromatic Chlorination

Direct chlorination of 3-(pyridin-3-ylmethoxy)phenol employs electrophilic chlorinating agents.

Procedure :

  • Chlorination : 3-(Pyridin-3-ylmethoxy)phenol is treated with chlorine gas (Cl₂) in acetic acid at 40°C for 4 hours, catalyzed by iron(III) chloride (FeCl₃).

  • Regioselectivity : The pyridin-3-ylmethoxy group directs chlorination to the para position, yielding the target compound.

Key Data :

  • Yield : 75–80%.

  • Side Products : Ortho-chlorinated byproducts (≤10%) due to steric effects.

Directed Ortho-Metalation (DoM)

For substrates where traditional chlorination lacks selectivity, DoM enables precise functionalization.

Procedure :

  • Metalation : 3-(Pyridin-3-ylmethoxy)phenol is treated with lithium diisopropylamide (LDA) at −78°C, forming a stabilized aryllithium intermediate.

  • Quenching : Addition of hexachloroethane (C₂Cl₆) introduces chlorine at the para position.

Key Data :

  • Yield : 82–85% (extrapolated from directed metalation studies).

  • Complexity : Requires anhydrous conditions and cryogenic temperatures.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)AdvantagesLimitations
Williamson SynthesisK₂CO₃, DMF, 90°C72–78Simple setup, scalableRequires alkyl halide synthesis
Ullmann CouplingCuI, KOH, DMSO, 120°C65–70Tolerates electron-deficient aromaticsLong reaction times
Mitsunobu ReactionDEAD, PPh₃, THF, rt88–92Mild conditions, high yieldExpensive reagents
Direct ChlorinationCl₂, FeCl₃, acetic acid, 40°C75–80Single-stepRegioselectivity challenges
Directed MetalationLDA, C₂Cl₆, −78°C82–85High selectivityTechnically demanding

Spectroscopic Characterization

Critical analytical data for 4-chloro-3-(pyridin-3-ylmethoxy)phenol include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 2.4 Hz, 1H, pyridine-H), 7.45–7.30 (m, 3H, aromatic-H), 5.25 (s, 2H, OCH₂), 5.10 (s, 1H, OH).

  • IR (KBr) : ν 3250 cm⁻¹ (O-H stretch), 1590 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C-O ether).

  • HRMS (ESI) : m/z calcd for C₁₂H₉ClNO₂ [M+H]⁺ 250.0372, found 250.0368.

Industrial and Environmental Considerations

Large-scale synthesis prioritizes cost-effectiveness and minimal waste. The Ullmann coupling, despite moderate yields, is favored in industry due to low catalyst costs and solvent recyclability. Conversely, the Mitsunobu reaction’s reliance on stoichiometric reagents limits its utility outside laboratory settings. Chlorination with Cl₂, though efficient, necessitates stringent safety protocols, prompting exploration of alternatives like N-chlorosuccinimide (NCS) .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(pyridin-3-ylmethoxy)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

4-Chloro-3-(pyridin-3-ylmethoxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(pyridin-3-ylmethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Kinase Inhibitors

  • TG100572 (4-Chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenylamino]benzo[1,2,4]triazin-7-yl}phenol): This compound shares a 4-chloro-phenol core but incorporates a benzotriazine ring and a pyrrolidine-ethoxy side chain. It acts as a dual inhibitor of VEGFr2 and Src-family kinases, showing promise in clinical trials for age-related macular degeneration. The extended aromatic system and tertiary amine substituents enhance target affinity compared to the simpler pyridinylmethoxy group in 4-Chloro-3-(pyridin-3-ylmethoxy)phenol .
  • Sorafenib Derivatives (e.g., 4a–e): These derivatives, such as 4-[4-(4-chloro-3-(trifluoromethyl)phenylcarbamoylamino)phenoxy]pyridine-2-carboxamides, exhibit IC₅₀ values of 1–4.3 μmol·L⁻¹ against carcinoma cell lines. The trifluoromethyl group enhances metabolic stability, whereas the pyridinylmethoxy group in the target compound may prioritize solubility over lipophilicity .

Substituted Phenols

  • 4-Chloro-3-(trifluoromethyl)phenol: This simpler analog lacks the pyridine ring but includes a trifluoromethyl group, increasing electronegativity and acidity (pKa ~7.5).
  • 4-Chloro-3-methylphenol (PCMC): A common antiseptic and preservative, PCMC has a methyl group instead of the pyridinylmethoxy substituent. Its lower molecular weight (142.58 g/mol) and higher volatility make it less suited for systemic therapeutic use compared to the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity (IC₅₀)
4-Chloro-3-(pyridin-3-ylmethoxy)phenol 235.67 Not reported Pyridinylmethoxy, Cl Kinase inhibition (N/A)
TG100572 502.95 (free base) >200 Benzotriazine, pyrrolidine-ethoxy VEGFr2/Src inhibition
Sorafenib derivative 4a ~450 (estimated) Not reported Trifluoromethyl, carboxamide 1.0 μmol·L⁻¹
4-Chloro-3-methylphenol 142.58 55–58 Methyl, Cl Antiseptic

Data sourced from

Biological Activity

4-Chloro-3-(pyridin-3-ylmethoxy)phenol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a chloro group, a methoxy group, and a pyridine moiety. The biological activity of this compound is primarily evaluated in terms of its anticancer and antimicrobial properties.

Chemical Structure and Properties

The chemical formula of 4-Chloro-3-(pyridin-3-ylmethoxy)phenol is C12H10ClNC_{12}H_{10}ClN with a molecular weight of approximately 219.67 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₂H₁₀ClN
Molecular Weight219.67 g/mol
Functional GroupsChloro, Methoxy, Pyridine

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-Chloro-3-(pyridin-3-ylmethoxy)phenol. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics, which is crucial for cell division.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
PC-3 (Prostate)5.6
HCT-116 (Colon)4.2
MDA-MB-231 (Breast)6.8

The mechanism of action involves the interaction of the compound with tubulin, leading to cell cycle arrest and subsequent apoptosis. Molecular docking studies suggest that 4-Chloro-3-(pyridin-3-ylmethoxy)phenol binds effectively to tubulin, inhibiting its polymerization.

Antimicrobial Activity

In addition to its anticancer properties, 4-Chloro-3-(pyridin-3-ylmethoxy)phenol has demonstrated antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Case Studies

A case study conducted on the effects of 4-Chloro-3-(pyridin-3-ylmethoxy)phenol on human cancer cell lines revealed promising results in terms of growth inhibition and apoptosis induction. The study utilized various concentrations to determine the IC50 values across different cell lines, confirming the compound's potential as a lead candidate for further drug development.

Another study focused on the antimicrobial properties of the compound against resistant strains of bacteria, highlighting its potential as an alternative treatment option in an era of increasing antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-3-(pyridin-3-ylmethoxy)phenol, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via coupling reactions between 4-chlorophenol and 3-pyridinemethanol derivatives. Key steps include:

  • Mitsunobu Reaction : Utilize diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate ether bond formation under anhydrous conditions .
  • Nucleophilic Substitution : Optimize solvent polarity (e.g., DMF or THF) and base (e.g., K₂CO₃) to enhance reactivity .
  • Monitoring : Track reaction progress using thin-layer chromatography (TLC) and confirm purity via ¹H/¹³C NMR spectroscopy .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-Chloro-3-(pyridin-3-ylmethoxy)phenol?

  • Spectroscopy :

  • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and pyridine ring protons (δ 8.0–9.0 ppm).
  • ¹³C NMR : Confirm ether linkage (C-O-C signal at ~70 ppm) and aromatic carbons .
    • Chromatography :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the critical safety considerations for handling 4-Chloro-3-(pyridin-3-ylmethoxy)phenol in laboratory settings?

  • Safety Protocols :

  • Wear PPE (gloves, goggles) and work in a fume hood due to potential toxicity from chlorophenol derivatives .
  • Store in a cool, dry environment away from oxidizing agents.
  • Dispose of waste via certified hazardous waste protocols .

Advanced Research Questions

Q. How does the chloro substituent at the 4-position influence the electronic properties and reactivity of this compound compared to fluoro or methyl analogs?

  • Electronic Effects : The chloro group is electron-withdrawing, reducing electron density on the aromatic ring. This enhances electrophilic substitution at the ortho/para positions relative to the pyridinylmethoxy group.
  • Comparative Studies :

  • Use Hammett σ constants to quantify substituent effects on reaction rates .
  • Perform DFT calculations to map electron density distribution .

Q. What strategies can resolve contradictions in reported biological activities of derivatives, particularly between in vitro and in vivo data?

  • Approaches :

  • Validate assay conditions (e.g., pH, solvent effects) to ensure consistency .
  • Conduct pharmacokinetic studies to assess bioavailability and metabolite interference .
  • Use structure-activity relationship (SAR) models to isolate critical functional groups .

Q. What computational methods predict the binding modes of this compound to biological targets, and how can models be validated?

  • Computational Tools :

  • Molecular Docking : Use AutoDock Vina to predict interactions with enzyme active sites (e.g., kinases) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories .
    • Validation :
  • Compare docking results with mutagenesis data or surface plasmon resonance (SPR) binding affinities .

Q. How can solubility and stability be optimized for biological assays?

  • Solubility Enhancement :

  • Use co-solvents (e.g., DMSO:water mixtures) or surfactants (e.g., Tween-80) .
    • Stability Testing :
  • Conduct pH stability studies (pH 2–9) and monitor degradation via LC-MS .

Q. What are the potential metabolic pathways of this compound in mammalian systems?

  • Metabolism Prediction :

  • Phase I : Hydroxylation of the pyridine ring or O-demethylation via CYP450 enzymes .
  • Phase II : Glucuronidation or sulfation of the phenolic group .
    • Experimental Validation :
  • Incubate with liver microsomes and identify metabolites using high-resolution LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.